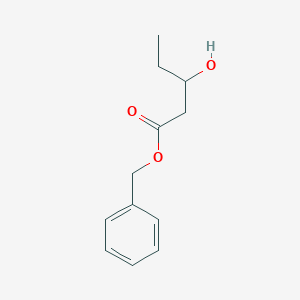

Benzyl 3-hydroxypentanoate

Beschreibung

Benzyl 3-hydroxypentanoate is an ester derivative of 3-hydroxypentanoic acid, where the hydroxyl group at the third carbon of the pentanoate chain is esterified with a benzyl alcohol moiety. For example, isotopic labeling studies on 3-hydroxypentanoate derivatives (e.g., [3,3,5,5,5-²H₅]levulinate) highlight its metabolic interconversion with 3-ketopentanoate, suggesting reactivity patterns relevant to enzymatic pathways .

Eigenschaften

IUPAC Name |

benzyl 3-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAUWJOVYCAKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypentanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxypentanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of benzyl 3-hydroxypentanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

Oxidation: Benzyl 3-hydroxypentanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-oxopentanoic acid or 3-hydroxypentanoic acid.

Reduction: Formation of benzyl 3-hydroxypentanol.

Substitution: Formation of benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl 3-hydroxypentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of benzyl 3-hydroxypentanoate involves its hydrolysis in biological systems to release benzyl alcohol and 3-hydroxypentanoic acid. These products can then participate in various metabolic pathways. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which facilitates the release of the active components.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical Properties of Selected Esters

| Compound | Boiling Point (°C) | Solubility (Water) | logP (Predicted) |

|---|---|---|---|

| Benzyl 3-hydroxypentanoate* | ~250–300 | Low | 2.1 |

| Methyl 2,4-dichlorobenzoate | 285–290 | Insoluble | 3.5 |

| Benzyl alcohol | 205 | Slightly soluble | 1.1 |

*Estimated based on structural analogs ().

Table 2: Regulatory and Identification Data

| Compound | CAS Number | EPA ID |

|---|---|---|

| Benzyl alcohol | 100-52-7 | 19505 |

| Methyl benzoate | 25567-11-7 | 233361 |

| 3-Pentanone, 2-methyl- | 565-69-5 | 685883 |

(Data from )

Biologische Aktivität

Benzyl 3-hydroxypentanoate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzyl 3-hydroxypentanoate is an ester formed from benzyl alcohol and 3-hydroxypentanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 208.25 g/mol

The exact mechanism of action for Benzyl 3-hydroxypentanoate remains largely unexplored due to limited studies. However, related compounds have demonstrated various biochemical interactions:

- Oxidation : The hydroxyl group can undergo oxidation to form ketones or carboxylic acids.

- Reduction : The ester can be reduced to yield alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The benzyl group can participate in nucleophilic substitution reactions.

These reactions suggest that Benzyl 3-hydroxypentanoate may interact with biological systems through metabolic transformations, which could lead to cytotoxic or genotoxic effects, similar to related compounds.

Antimicrobial Activity

Research indicates that compounds similar to Benzyl 3-hydroxypentanoate exhibit antimicrobial properties. For instance, studies on phenolic compounds show that hydroxycinnamic acids have antibacterial effects, suggesting a potential avenue for exploring the antimicrobial efficacy of Benzyl 3-hydroxypentanoate .

Cytotoxicity Studies

A study highlighted the cytotoxic effects of related benzyl derivatives, indicating that they could inhibit cell growth through mechanisms involving histone deacetylase (HDAC) activity. Although specific data on Benzyl 3-hydroxypentanoate is lacking, it is plausible that it may exhibit similar biological activities based on structural similarities .

Case Studies

- Biotransformation Studies :

-

Polymer Applications :

- Investigations into biodegradable polymers have shown that compounds like Benzyl 3-hydroxypentanoate could serve as intermediates in synthesizing polyhydroxyalkanoates (PHAs), which are known for their biocompatibility and biodegradability. This application highlights its relevance in drug delivery systems and tissue engineering .

Research Findings

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.